molecular formula C14H15N3O3 B2477329 1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid CAS No. 1094539-55-5

1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid

Cat. No.: B2477329
CAS No.: 1094539-55-5
M. Wt: 273.292
InChI Key: GBEDIIRIAMGLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C14H15N3O3 and a molecular weight of 273.29 g/mol . This compound features an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, and a cyclopentane ring attached to a carboxylic acid group.

Preparation Methods

The synthesis of 1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.

    Amidation Reaction: The indazole ring is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the amido group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The indazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(1H-indazole-6-amido)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(1H-indazole-6-amido)cyclohexane-1-carboxylic acid: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its chemical reactivity and biological activity.

    1-(1H-indazole-6-amido)cyclopropane-1-carboxylic acid: The cyclopropane ring introduces ring strain, potentially altering the compound’s stability and reactivity.

    1-(1H-indazole-6-amido)benzoic acid: The presence of a benzene ring instead of a cyclopentane ring can significantly change the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1H-indazole-6-carbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-12(16-14(13(19)20)5-1-2-6-14)9-3-4-10-8-15-17-11(10)7-9/h3-4,7-8H,1-2,5-6H2,(H,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEDIIRIAMGLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)C2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.